

Compound Profile: Indole-Chalcone Derivative

24

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Compound Focus: DNA Gyrase-IN-3

Cat. No.: S12890592

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This chemical entity is a synthetic indole-chalcone hybrid investigated as a novel antibacterial agent targeting DNA gyrase.

- IUPAC Name:** (E)-3-(1-cyclopentyl-1H-indol-3-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
- Core Structure:** Indole-chalcone hybrid [1]
- Key Feature:** Potential dual mechanism of action [1]

Quantitative Biological Activity Data

The table below summarizes the key efficacy and safety data for Compound 24:

Assay Parameter	Result / Value	Experimental Context
Minimum Inhibitory Concentration (MIC)	19.53 µg/mL	Against multidrug-resistant (MDR) <i>Pseudomonas aeruginosa</i> and <i>Staphylococcus aureus</i> [1]
Bactericidal Efficacy (Flow Cytometry)	89.8% cell death	Resulting from extensive membrane damage in bacterial cells [1]
Enzyme Inhibition (DNA Supercoiling Assay)	Significant suppression of gyrase activity	Confirmed via <i>in vitro</i> supercoiling assay [1]

Assay Parameter	Result / Value	Experimental Context
Cytotoxicity (Hemolytic Assay)	No cytotoxicity observed	Indicating selective toxicity for bacterial cells [1]

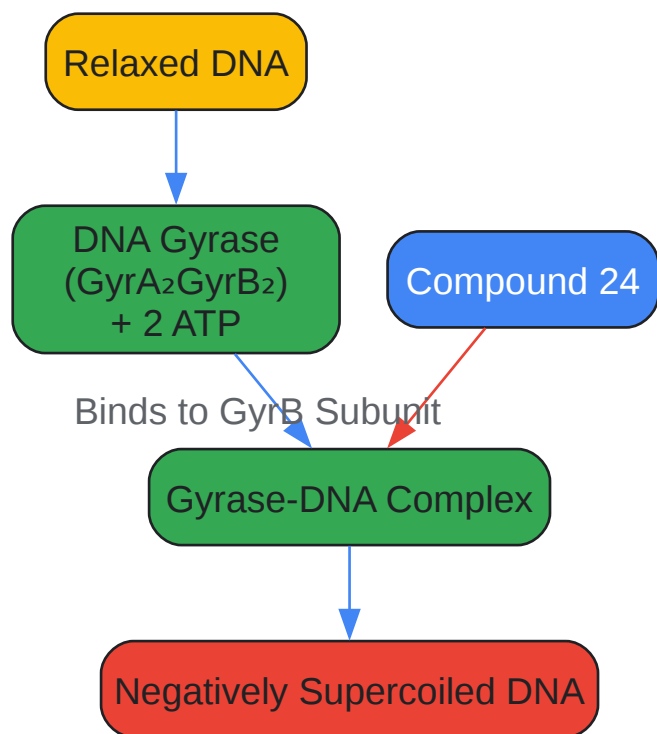
Mechanism of Action: Dual Bactericidal Strategy

Compound 24 exhibits a dual mechanism, targeting the bacteria through two distinct pathways, which is crucial for overcoming conventional resistance.

Primary Action: DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription [2]. Compound 24 inhibits this enzyme.

- Molecular Docking Analysis:** Studies show that Compound 24 forms strong and stable interactions with the B subunit of DNA gyrase (*Staphylococcus aureus* and *Pseudomonas aeruginosa*). These interactions were more favorable than those of the positive control, Novobiocin [1].
- Complex Stability:** Molecular dynamics simulations demonstrated that the protein-ligand complex with Compound 24 is stable, with RMSD values remaining below 2.0 Å [1].
- Functional Consequence:** By binding to gyrase, the compound prevents it from carrying out its supercoiling function, leading to topological problems in the bacterial DNA and ultimately causing cell death [1]. The following diagram illustrates the mechanism of DNA gyrase and how Compound 24 inhibits it.



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Diagram of the DNA gyrase catalytic cycle and inhibition by Compound 24.

Secondary Action: Bacterial Membrane Disruption

Flow cytometry experiments revealed that Compound 24 induces extensive damage to the bacterial membrane, resulting in high levels of cell death [1]. This physical disruption of the cell's integrity is a rapid bactericidal action.

- **Experimental Evidence:** The high percentage (89.8%) of bacterial cell death observed via flow cytometry is a direct indicator of membrane damage [1].
- **Strategic Advantage:** This dual-channel attack—simultaneously damaging the membrane and inhibiting a core enzyme like DNA gyrase—makes it exceptionally difficult for bacteria to develop resistance, as they would need to mutate multiple distinct pathways at once [1].

Detailed Experimental Protocols

To validate the above mechanisms, the following key experiments were conducted.

Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

This assay tests the functional ability of the enzyme to introduce negative supercoils into DNA in the presence of the inhibitor [1] [3].

- **Principle:** The assay exploits the different electrophoretic mobility of supercoiled versus relaxed plasmid DNA on an agarose gel. An inhibitor will prevent the conversion of the relaxed form back to the supercoiled form.
- **Procedure:**
 - **Reaction Setup:** A 30 μ L reaction mixture contains:
 - 35 mM Tris-HCl (pH 7.5)
 - 24 mM KCl
 - 4 mM MgCl₂
 - 2 mM DTT
 - 1.8 mM spermidine
 - 1 mM ATP
 - 6.5% (w/v) glycerol
 - 0.1 mg/mL albumin
 - DNA gyrase enzyme
 - 1 μ g of relaxed plasmid DNA (substrate)
 - The test compound (e.g., Compound 24) or a control (e.g., DMSO or novobiocin) [3].
 - **Incubation:** The reaction is incubated at 37°C for 30 minutes.
 - **Termination & Analysis:** The reaction is stopped by adding a stopping solution (e.g., containing SDS). The samples are then loaded onto a 1% agarose gel and subjected to electrophoresis.
 - **Visualization & Quantification:** The gel is stained with a DNA-intercalating dye like ethidium bromide or SYBR Gold. The intensity of the supercoiled DNA band is quantified using a gel documentation system. Inhibition is evidenced by the presence of the relaxed plasmid band and the reduction or absence of the supercoiled band [3].

Protocol 2: High-Throughput Microplate Gyrase Assay

This is a more advanced, quantitative version of the supercoiling assay, suitable for screening many compounds [3].

- **Principle:** It leverages the fact that negatively supercoiled DNA forms intermolecular triplexes more efficiently than relaxed DNA. Captured supercoiled DNA is then quantified.
- **Procedure:**

- **Oligo Immobilization:** A biotinylated triplex-forming oligonucleotide (TFO) is immobilized onto the wells of a streptavidin-coated 96-well microplate.
- **Enzyme Reaction:** The DNA gyrase supercoiling reaction (as described in Protocol 1) is performed in a separate tube using a relaxed plasmid containing a triplex-forming sequence.
- **Triplex Formation:** The reaction mixture is transferred to the oligo-coated microplate and incubated in Triplex Formation (TF) Buffer (e.g., 50 mM sodium acetate pH 5.0, 50 mM NaCl, 50 mM MgCl₂) for 30 minutes. This allows the newly supercoiled DNA to be captured by the TFO.
- **Washing & Detection:** Unbound (relaxed) plasmid is washed away. The amount of captured supercoiled DNA is quantified by adding a fluorescent DNA stain like SYBR Gold and measuring the fluorescence. A decrease in fluorescence in inhibitor-treated wells indicates successful gyrase inhibition [3].

Protocol 3: Molecular Docking and Dynamics Simulations

These computational studies predict the binding affinity and stability of the compound within the enzyme's active site [1].

- **Docking Workflow:**
 - **Protein Preparation:** The 3D crystal structure of the target (e.g., DNA gyrase B subunit) is obtained from a protein data bank. It is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
 - **Ligand Preparation:** The 3D structure of Compound 24 is drawn and energy-minimized.
 - **Grid Generation:** A grid box is defined around the binding site of interest (e.g., the ATP-binding pocket of GyrB).
 - **Docking Run:** The ligand is docked into the protein's binding site using software like AutoDock Vina. The output is a set of poses ranked by binding affinity (kcal/mol).
- **Dynamics Workflow:**
 - **System Building:** The top-ranked docked pose is solvated in a water box and ions are added to neutralize the system.
 - **Simulation:** The system is subjected to a molecular dynamics simulation (e.g., for 100 nanoseconds) under physiological conditions to observe its behavior over time.
 - **Analysis:** Key metrics like Root Mean Square Deviation (RMSD) of the protein-ligand complex and the number of hydrogen bonds are analyzed to confirm the stability of the binding interaction [1].

Conclusion and Research Implications

The indole-chalcone derivative, Compound 24, represents a highly promising template for novel antibacterial drug development due to its **dual mechanism of action**—combining potent DNA gyrase inhibition with bacterial membrane disruption [1]. This multi-target strategy, coupled with its demonstrated efficacy against multidrug-resistant pathogens and lack of cytotoxicity, positions it as a strong lead candidate for overcoming the growing challenge of antibiotic resistance.

Further research, including *in vivo* efficacy studies and more extensive toxicological profiling, is the logical next step in the development pipeline.

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References

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